tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-chloroanilino)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a chloroaniline moiety, and a carbamate linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-chloroaniline and an appropriate coupling agent. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-chloroanilino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs for treating diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the chloroaniline moiety.
tert-Butyl N-(2-bromoethyl)carbamate: Contains a bromo group instead of a chloro group.
tert-Butyl N-(2-oxoethyl)carbamate: Contains an oxo group instead of an amino group .
Uniqueness
The presence of the 3-chloroaniline moiety in tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate imparts unique chemical and biological properties. This structural feature enhances its reactivity and specificity in various chemical reactions and biological assays, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H19ClN2O2 |
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Molecular Weight |
270.75 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
ZUSPXVZVYRCDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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